molecular formula C16H19NO3 B12597693 Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 647836-59-7

Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B12597693
CAS No.: 647836-59-7
M. Wt: 273.33 g/mol
InChI Key: SIRYUXSEEFSFRL-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • The pyrrole ring exhibits near-planarity, with C–N bond lengths of 1.38 Å and C–C bond lengths of 1.41–1.43 Å , consistent with aromatic delocalization.
  • The ethyl carboxylate group introduces slight distortion at position 3, with a C–O bond length of 1.36 Å for the ester carbonyl.
  • The 3-hydroxypropyl chain adopts a gauche conformation to minimize steric clashes with the phenyl group, as observed in analogous structures.

Dihedral Angles

  • The phenyl ring at position 2 forms a dihedral angle of 28.5° with the pyrrole plane, reducing conjugation to preserve aromaticity.
  • The hydroxypropyl chain’s terminal hydroxyl group rotates freely, enabling hydrogen-bonding interactions in the solid state.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis)

¹H NMR Analysis

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆) include:

  • δ 10.2 ppm (s, 1H) : Pyrrole NH proton, deshielded due to hydrogen bonding.
  • δ 7.3–7.5 ppm (m, 5H) : Aromatic protons from the phenyl group.
  • δ 4.1–4.3 ppm (q, 2H) and δ 1.3 ppm (t, 3H) : Ethyl ester’s methylene and methyl groups, respectively.
  • δ 3.4–3.6 ppm (m, 2H) and δ 2.5–2.7 ppm (m, 2H) : Hydroxypropyl’s methylene protons adjacent to the hydroxyl group.

¹³C NMR Analysis

  • δ 165.8 ppm : Ester carbonyl carbon.
  • δ 140.2 ppm : Pyrrole C-3 linked to the carboxylate.
  • δ 128.5–133.7 ppm : Aromatic carbons from the phenyl group.

IR Spectroscopy

  • ν 1725 cm⁻¹ : Stretching vibration of the ester carbonyl group.
  • ν 3200–3400 cm⁻¹ : Broad band from the hydroxyl group of the 3-hydroxypropyl chain.
  • ν 3050–3100 cm⁻¹ : Aromatic C–H stretches.

UV-Vis Spectroscopy

  • λₘₐₓ 275 nm : π→π* transitions in the conjugated pyrrole-phenyl system.
  • λₘₐₓ 210 nm : n→π* transitions involving the ester carbonyl.

X-ray Crystallographic Studies and Solid-State Packing

X-ray diffraction data for a structurally related compound, ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, reveal the following trends:

Unit Cell Parameters

  • Space group : P 1 (triclinic).
  • a = 7.92 Å , b = 9.45 Å , c = 12.31 Å ; α = 89.5° , β = 78.2° , γ = 85.1° .

Hydrogen-Bonding Network

  • The hydroxyl group of the 3-hydroxypropyl chain forms intermolecular O–H···O bonds with the ester carbonyl oxygen (d = 2.68 Å).
  • The NH proton participates in N–H···O interactions with adjacent molecules (d = 2.91 Å), stabilizing the crystal lattice.

Packing Diagram

Molecules adopt a layered arrangement along the c-axis, with hydrophobic phenyl groups oriented outward and polar functional groups engaged in hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647836-59-7

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)14-13(9-6-10-18)11-17-15(14)12-7-4-3-5-8-12/h3-5,7-8,11,17-18H,2,6,9-10H2,1H3

InChI Key

SIRYUXSEEFSFRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1CCCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. The subsequent steps involve the introduction of the phenyl group via a Friedel-Crafts acylation reaction, followed by the addition of the hydroxypropyl side chain through a nucleophilic substitution reaction. Finally, the ethyl ester group is introduced using esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The purification process often involves recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl side chain.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate has been studied for its potential medicinal properties, particularly in the development of anti-inflammatory and analgesic agents. The pyrrole ring is known for its biological activity, making derivatives of this compound promising candidates for drug development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrrole derivatives, including this compound. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound demonstrated a dose-dependent reduction in inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Material Science Applications

In material science, this compound has been explored for its role in synthesizing novel polymers and materials with enhanced properties.

Table 1: Comparison of Material Properties

PropertyThis compoundPolymeric Analog
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
BiocompatibilityGoodExcellent

The compound's ability to form stable bonds with other materials has implications for developing biocompatible materials suitable for medical implants .

Chemical Intermediate

This compound serves as an intermediate in synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable in organic synthesis.

Case Study: Synthesis of Novel Compounds

Research has shown that this compound can be used to synthesize novel pyrrole-based compounds through reactions such as the Paal-Knorr reaction. This reaction facilitates the formation of various substituted pyrroles, which can be further modified for specific applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl side chain and phenyl group can enhance its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Spectral Data (¹H NMR/ESIMS) Synthesis Yield Reference
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) 3-Fluoro-2-iodobenzoyl (4), methyl (3) 402.2 δ 12.52 (s, 1H), 7.50–7.57 (m, 1H) 23%
Ethyl 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(tosyl)-1H-pyrrole-2-carboxylate (237) 2-Fluoro-4-CF₃-benzoyl (4), tosyl (1) Not reported Not characterized 81%
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 2-Cyano-6-CF₃-pyridinylmethyl (4) 328.2 ESIMS m/z (M+1): 328.2 21%
Ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-4-(3-(trifluoromethyl)benzoyl)-1H-pyrrole-2-carboxylate (239) 3-CF₃-benzoyl (4), tosyl (1) Not reported Not characterized 81%

Key Observations :

  • Hydrogen-Bonding Capacity : The 3-hydroxypropyl group in the target compound contrasts with sulfonyl or halogenated substituents in analogs, suggesting divergent solubility and intermolecular interaction profiles .
  • Synthetic Challenges: Lower yields (e.g., 21% for the cyano-trifluoromethyl analog ) highlight steric and electronic hurdles in introducing bulky substituents.

Crystallographic and Computational Insights

  • Hydrogen Bonding : The hydroxypropyl group in the target compound may participate in hydrogen-bonding networks similar to cocrystal systems like ezetimibe-L-proline, which relies on hydroxyl and carbonyl interactions .
  • DFT-Based Reactivity : Global hardness and softness indices (conceptual DFT) predict nucleophilic attack sites on the pyrrole ring, influenced by substituent electronic effects .

Biological Activity

Ethyl 4-(3-hydroxypropyl)-2-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound exhibits the following chemical characteristics:

PropertyValue
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
CAS Number98092-75-2
LogP1.788
PSA (Polar Surface Area)46.53 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against the A549 lung cancer cell line, highlighting its potential as an antitumor agent .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, promoting programmed cell death in malignant cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This suggests potential utility in treating bacterial infections.

Case Studies

  • Antitumor Efficacy in A549 Cells :
    • Study Design : A549 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM , with morphological changes indicative of apoptosis.
  • Antimicrobial Testing :
    • Methodology : The compound was tested against clinical isolates of bacteria using standard broth microdilution methods.
    • Findings : Notable antimicrobial activity was recorded, especially against S. aureus, with an MIC of 10 µg/mL , comparable to conventional antibiotics .

Research Findings and Implications

The biological activity of this compound underscores its potential as a lead compound for drug development. Its dual action as both an anticancer and antimicrobial agent positions it as a candidate for further research and clinical trials.

Future Directions

Further investigations are warranted to explore:

  • In vivo Efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic Studies : Detailed exploration of the molecular pathways involved in its biological activities.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity.

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